
1-(2-(Methylthio)-6-(trifluoromethylthio)phenyl)hydrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-(Methylthio)-6-(trifluoromethylthio)phenyl)hydrazine is a compound characterized by the presence of both methylthio and trifluoromethylthio groups attached to a phenyl ring, along with a hydrazine moiety. This unique structure imparts distinct chemical properties and reactivity, making it of interest in various fields of scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Methylthio)-6-(trifluoromethylthio)phenyl)hydrazine typically involves the introduction of the methylthio and trifluoromethylthio groups onto a phenyl ring, followed by the attachment of the hydrazine moiety. Common synthetic routes may include:
Electrophilic Aromatic Substitution: Introduction of the methylthio and trifluoromethylthio groups via electrophilic aromatic substitution reactions.
Hydrazine Addition: Subsequent reaction of the substituted phenyl compound with hydrazine under controlled conditions to form the final product.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of catalysts, specific solvents, and temperature control to enhance reaction efficiency.
化学反応の分析
Types of Reactions: 1-(2-(Methylthio)-6-(trifluoromethylthio)phenyl)hydrazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions may target the hydrazine moiety or the sulfur-containing groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the phenyl ring or the hydrazine moiety.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Reduced hydrazine derivatives.
Substitution Products: Various substituted phenyl derivatives.
科学的研究の応用
1-(2-(Methylthio)-6-(trifluoromethylthio)phenyl)hydrazine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialty chemicals.
作用機序
The mechanism of action of 1-(2-(Methylthio)-6-(trifluoromethylthio)phenyl)hydrazine involves its interaction with specific molecular targets and pathways. The presence of the hydrazine moiety allows it to form hydrazones with carbonyl compounds, which can further undergo various transformations. The trifluoromethylthio group enhances its lipophilicity and may influence its interaction with biological membranes and proteins.
類似化合物との比較
- 1-(2-(Methylthio)-5-(trifluoromethylthio)phenyl)hydrazine
- 1-(2-(Methylthio)-4-(trifluoromethylthio)phenyl)hydrazine
Comparison:
- Structural Differences: The position of the trifluoromethylthio group on the phenyl ring varies among these compounds, leading to differences in their chemical reactivity and biological activity.
- Unique Properties: 1-(2-(Methylthio)-6-(trifluoromethylthio)phenyl)hydrazine is unique due to its specific substitution pattern, which may confer distinct steric and electronic effects, influencing its overall behavior in chemical and biological systems.
特性
分子式 |
C8H9F3N2S2 |
|---|---|
分子量 |
254.3 g/mol |
IUPAC名 |
[2-methylsulfanyl-6-(trifluoromethylsulfanyl)phenyl]hydrazine |
InChI |
InChI=1S/C8H9F3N2S2/c1-14-5-3-2-4-6(7(5)13-12)15-8(9,10)11/h2-4,13H,12H2,1H3 |
InChIキー |
QYBBGGFNHSBFFO-UHFFFAOYSA-N |
正規SMILES |
CSC1=C(C(=CC=C1)SC(F)(F)F)NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



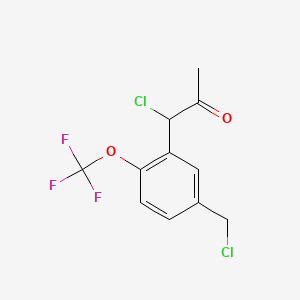
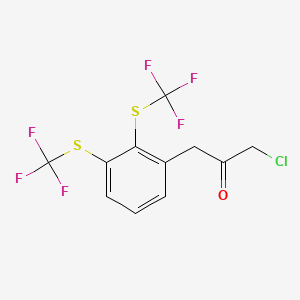
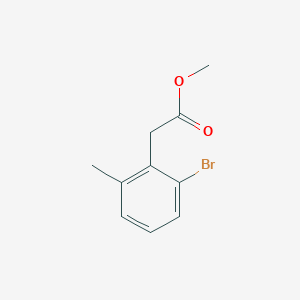
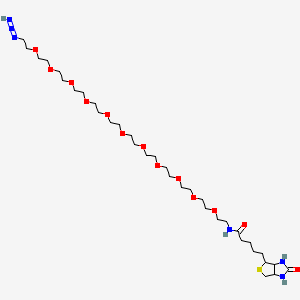

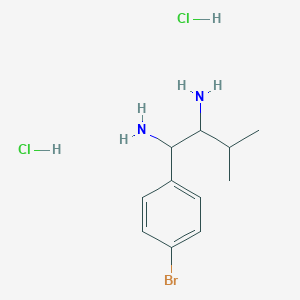
![4-amino-1-[(3R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidin-2-one](/img/structure/B14050562.png)
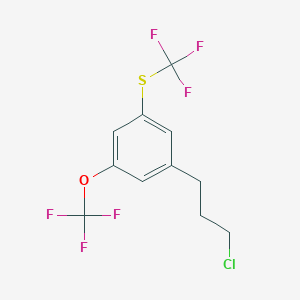

![(5-Chloroimidazo[1,2-a]pyridin-2-yl)methanamine](/img/structure/B14050588.png)



